

Application Notes and Protocols: 2-Furylacetone in Flavor and Fragrance Research

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Compound of Interest

Compound Name: **2-Furylacetone**

Cat. No.: **B1296154**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **2-furylacetone** (also known as 1-(2-furyl)-2-propanone), a significant flavor and fragrance compound. This document details its chemical properties, synthesis, sensory profile, applications, and analytical and sensory evaluation protocols.

Introduction to 2-Furylacetone

2-Furylacetone is a heterocyclic organic compound naturally found in a variety of foods and beverages, including coffee, roasted nuts, and bread. It is a key contributor to the desirable roasted, sweet, and slightly fruity notes in many food products. Its formation is often associated with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor. In the flavor and fragrance industry, **2-furylacetone** is used to impart or enhance caramel, fruity, and spicy notes.

Physicochemical and Organoleptic Properties

A summary of the key physicochemical and sensory properties of **2-furylacetone** is presented in Table 1.

Table 1: Physicochemical and Organoleptic Properties of **2-Furylacetone**

Property	Value	Reference
Chemical Name	1-(2-Furyl)-2-propanone	[1]
Synonyms	2-Furylacetone, Furfuryl methyl ketone	[2]
CAS Number	6975-60-6	[1]
FEMA Number	2496	[1] [2]
Molecular Formula	C ₇ H ₈ O ₂	[1]
Molecular Weight	124.14 g/mol	[1]
Appearance	Pale yellow to yellow clear liquid	[1]
Odor Profile	Herbal, caramelic, fruity, spicy, radish	[1]
Flavor Profile	Green, burnt, radish	[1]
Boiling Point	179-180 °C at 760 mmHg	[1]
Melting Point	28-30 °C	[1]
Flash Point	65 °C (149 °F)	[1]
Solubility	Soluble in alcohol and triacetin; slightly soluble in water.	[1]

Synthesis of 2-Furylacetone

While a specific detailed industrial synthesis protocol is proprietary, **2-furylacetone** can be synthesized through several general laboratory methods. Two common routes are the Friedel-Crafts acylation of furan and synthesis from furfural.

3.1. Synthesis via Friedel-Crafts Acylation of Furan (General Protocol)

This method involves the acylation of furan with an appropriate acylating agent in the presence of a Lewis acid catalyst.

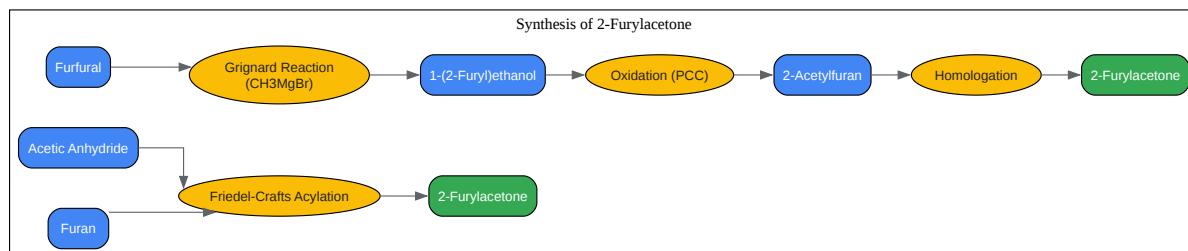
- Principle: The furan ring undergoes electrophilic substitution with an acyl group.
- Reactants: Furan, Acetic Anhydride (or Acetyl Chloride)
- Catalyst: A Lewis acid such as aluminum chloride (AlCl_3) or a milder catalyst like a supported heteropolyacid[3].
- General Procedure:
 - Dissolve furan in a suitable inert solvent (e.g., dichloromethane, carbon disulfide).
 - Cool the mixture in an ice bath.
 - Slowly add the Lewis acid catalyst while stirring.
 - Add the acylating agent (e.g., acetic anhydride) dropwise, maintaining a low temperature.
 - After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or GC).
 - Quench the reaction by carefully adding it to ice-water.
 - Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.
 - Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation.

3.2. Synthesis from Furfural (General Protocol)

This route involves the conversion of furfural, a readily available bio-based chemical, to **2-furylacetone**. This is a multi-step process.

- Principle: Conversion of the aldehyde group of furfural to a propanone side chain.
- General Steps:

- Step 1: Grignard Reaction: React furfural with a methylmagnesium halide (e.g., CH_3MgBr) to form 1-(2-furyl)ethanol.
- Step 2: Oxidation: Oxidize the resulting secondary alcohol to 2-acetyl furan using an oxidizing agent like pyridinium chlorochromate (PCC).
- Step 3: Homologation: Convert 2-acetyl furan to **2-furylacetone**. This can be achieved through various methods, such as the Darzens condensation followed by rearrangement and decarboxylation.



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Caption: General synthetic routes to **2-furylacetone**.

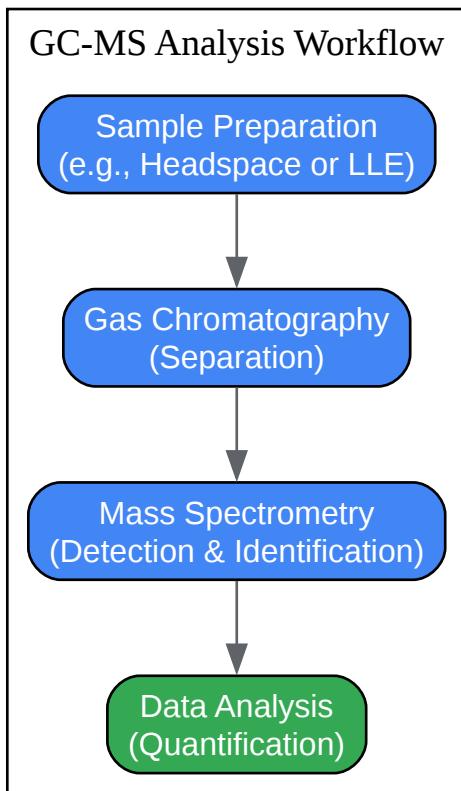
Analytical Protocols

4.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification

GC-MS is the standard method for the identification and quantification of volatile flavor compounds like **2-furylacetone** in various matrices.

- Sample Preparation (General Protocol for a Liquid Matrix like Coffee):

- Obtain a representative sample of the coffee brew.
- For headspace analysis, place a known volume (e.g., 5 mL) of the coffee into a headspace vial.
- Add a known amount of an appropriate internal standard (e.g., a deuterated analog of **2-furylacetone** or a compound with similar chemical properties and retention time).
- For liquid-liquid extraction, extract the sample with a suitable solvent (e.g., dichloromethane). Concentrate the extract to a known volume.
- GC-MS Conditions (Illustrative):
 - GC System: Agilent 7890B GC or equivalent.
 - MS System: Agilent 5977A MSD or equivalent.
 - Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at 40 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: m/z 35-350.
 - Quantification: Use selected ion monitoring (SIM) of characteristic ions for **2-furylacetone** (e.g., m/z 124, 81, 53) for higher sensitivity and selectivity.



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Caption: General workflow for GC-MS analysis of **2-furylacetone**.

Sensory Evaluation Protocols

Sensory evaluation is crucial for understanding the flavor and fragrance impact of **2-furylacetone**.

5.1. Odor and Flavor Profile Description

- Panel: A trained sensory panel of at least 8-10 assessors.
- Sample Preparation: Prepare a solution of **2-furylacetone** in a neutral solvent (e.g., water, ethanol, or propylene glycol) at a concentration above its detection threshold (e.g., 1-10 ppm).
- Procedure:

- Present the sample to the panelists in coded, odorless glass containers.
- Ask panelists to describe the odor and flavor attributes using a standardized vocabulary.
- Common descriptors for **2-furylacetone** include caramellic, fruity, spicy, and slightly burnt or radish-like[1].

5.2. Odor Threshold Determination

- Method: Ascending forced-choice method (e.g., 3-Alternative Forced Choice, 3-AFC).
- Procedure:
 - Prepare a series of dilutions of **2-furylacetone** in the desired matrix (e.g., water, beer, or a model beverage).
 - Present three samples to each panelist, two of which are blanks (matrix only) and one contains the diluted **2-furylacetone**.
 - Ask the panelist to identify the "odd" sample.
 - Start with a very low concentration and increase it in steps until the panelist can consistently identify the correct sample.
 - The group threshold is typically calculated as the geometric mean of the individual thresholds.

Applications in Flavor and Fragrance Formulations

2-furylacetone is a versatile ingredient used in a wide range of flavor and fragrance applications.

Table 2: Applications of **2-Furylacetone** in Flavor Formulations

Application	Typical Use Level (ppm in final product)	Desired Effect
Coffee Flavors	0.1 - 2.0	Enhances roasted and slightly sweet notes.
Chocolate/Cocoa Flavors	0.5 - 5.0	Contributes to the cooked, caramellic notes.
Baked Goods (e.g., Bread, Cookies)	0.2 - 3.0	Provides a freshly baked, roasted grain character.
Roasted Nut Flavors	1.0 - 10.0	Boosts the roasted and nutty profile.
Savory/Meaty Flavors	0.1 - 1.0	Adds a subtle roasted, browned background note.
Fruit Flavors (e.g., Strawberry, Raspberry)	0.05 - 0.5	Adds complexity and a "cooked fruit" dimension.

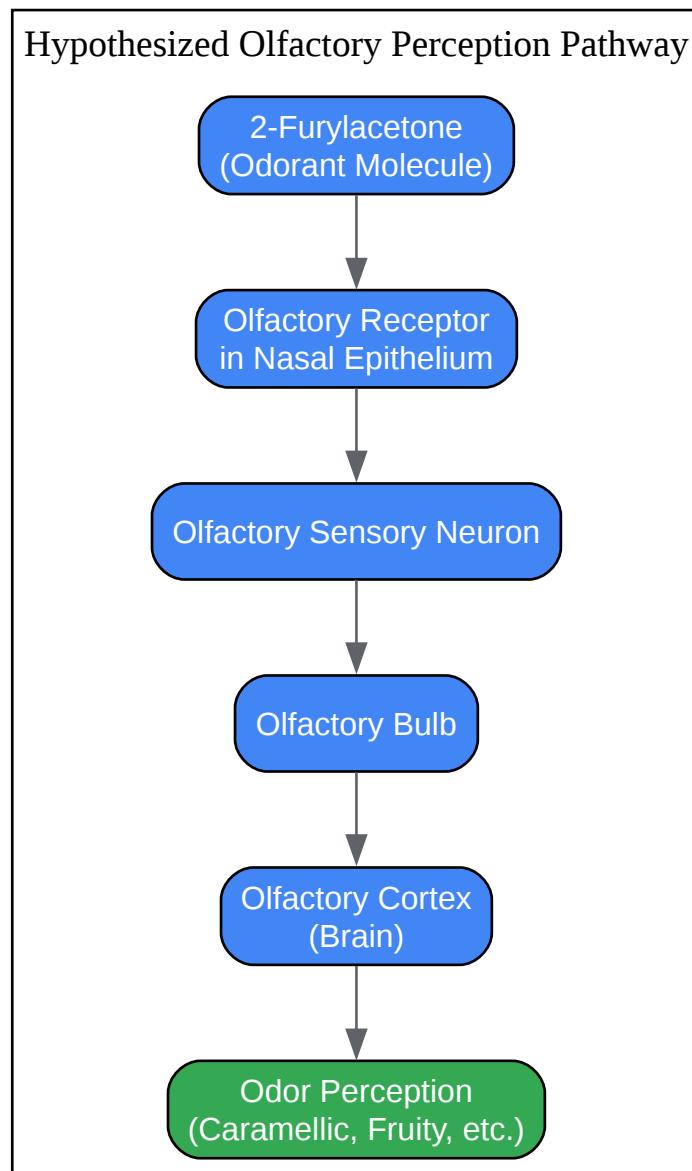
Note: Use levels are indicative and should be optimized based on the specific application and desired sensory profile.

Stability and Handling

- Stability: Furan derivatives, including **2-furylacetone**, can be susceptible to degradation under certain conditions. They are generally more stable in slightly acidic conditions (pH 3-5) and can degrade in neutral to alkaline environments.^[4] Exposure to high temperatures, light, and oxygen can also lead to degradation.^{[4][5]}
- Storage: Store in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
- Handling: Wear appropriate personal protective equipment (gloves, safety glasses). **2-furylacetone** is an irritant to the eyes, respiratory system, and skin^[6].

Signaling Pathways (Hypothesized)

Currently, there is no specific research available detailing the exact olfactory receptors or signaling pathways involved in the perception of **2-furylacetone**. However, like other volatile organic compounds, it is perceived through the olfactory system.



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Caption: A generalized and hypothesized pathway for olfactory perception.

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